Maesaquinone

Description

Properties

IUPAC Name |

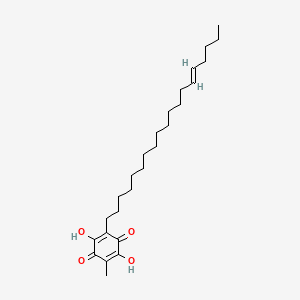

2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNZITZGVWLFK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-20-6 | |

| Record name | Maesaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19833-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Findings on Maesaquinone

Botanical Sources of this compound

This compound has been isolated from different parts of various plant species. The primary sources identified are within the genus Maesa, although its presence in other related genera within the Myrsinaceae family has also been noted.

Genus Maesa

Species within the genus Maesa are well-established sources of this compound and related benzoquinones.

Maesa lanceolata

Maesa lanceolata is a notable source of this compound. Research has indicated the presence of this compound in different parts of the plant, including the fruits and stem bark. A phytochemical study of the methanol (B129727) extract from the fruit of M. lanceolata led to the isolation of this compound, characterized as 2,5-dihydroxy-3-(Z)-10′-pentadecenyl-6-methyl-1,4-benzoquinone. researchgate.netresearchgate.net Other known benzoquinones isolated from M. lanceolata include acetylthis compound, 2,5-dihydroxy-3-pentadecyl-1,4-benzoquinone, 2,5-dihydroxy-3-(pentadec-10′z-enyl)-1,4-benzoquinone, and maesanin. uonbi.ac.ke The stem bark of Maesa lanceolata has also been found to contain this compound. aastu.edu.et

Table 1: Occurrence of this compound and Related Benzoquinones in Maesa lanceolata

| Compound Name | Plant Part(s) | Reference |

| This compound | Fruits, Stem bark | researchgate.netresearchgate.netaastu.edu.et |

| Acetylthis compound | Fruits | uonbi.ac.ke |

| 2,5-dihydroxy-3-pentadecyl-1,4-benzoquinone | Fruits | uonbi.ac.ke |

| 2,5-dihydroxy-3-(pentadec-10′z-enyl)-1,4-benzoquinone | Fruits | uonbi.ac.ke |

| Maesanin | Fruits | uonbi.ac.ke |

| 2,5-dihydroxy-3-methyl-6-(nonadec-14-enyl)-1,4-benzoquinone | Stem bark | aastu.edu.et |

Maesa indica

Maesa indica is another species within the Maesa genus that has been reported to contain this compound. Phytochemical investigations of M. indica have identified this compound among its constituents. nih.gov While some studies on Maesa indica have focused on other quinones like kiritiquinone, this compound has also been detected. researchgate.netniscpr.res.in

Table 2: Occurrence of this compound in Maesa indica

| Compound Name | Plant Part(s) | Reference |

| This compound | Fruits | nih.gov |

Genus Ardisia (Ardisia humilis)

Beyond the Maesa genus, this compound has also been identified in species belonging to the genus Ardisia. Ardisia humilis, a plant traditionally used in some regions, has been reported to contain this compound among its effective compounds. researchgate.netrjptonline.org

Table 3: Occurrence of this compound in Ardisia humilis

| Compound Name | Plant Part(s) | Reference |

| This compound | Leaves | rjptonline.org |

Myrsinaceae Family as a Source of Benzoquinones

The Myrsinaceae family, to which both Maesa and Ardisia genera belong, is recognized as a source of long alkyl side chain benzoquinones, including this compound and embelin (B1684587). The distribution of these benzoquinones within the family is consistent with its sub-family delimitation, with this compound being a main benzoquinone in the Maesodae sub-family. scispace.comuonbi.ac.ke Other benzoquinones of medium and minor concentration have also been isolated and characterized from this family. scispace.comuonbi.ac.ke

Extraction and Isolation Techniques

The extraction and isolation of this compound from plant material typically involve a series of steps utilizing different solvents and chromatographic techniques.

General approaches often begin with the extraction of dried and ground plant material using various solvents, ranging from non-polar (e.g., petroleum ether, dichloromethane) to polar (e.g., methanol, ethyl acetate). uonbi.ac.ke For instance, the stem bark of Maesa lanceolata has been successively extracted with dichloromethane (B109758) and methanol. aastu.edu.et Similarly, the fruit of Maesa lanceolata has been extracted with methanol. researchgate.netresearchgate.net Maesa indica fruits have been extracted using ethyl acetate (B1210297). niscpr.res.in

Following the initial extraction, chromatographic separation techniques are commonly employed to isolate this compound from the complex mixture of compounds present in the crude extract. Column chromatography is a widely used method, often utilizing stationary phases such as silica (B1680970) gel, sometimes impregnated with oxalic acid. uonbi.ac.ke Different solvent systems with increasing polarity are used as the mobile phase to elute the compounds. aastu.edu.et Techniques like successive column chromatography using silica gel and Sephadex LH-20 have been applied to extracts from M. lanceolata fruits. researchgate.net Medium-pressure chromatography has also been used for further purification. researchgate.net

Spectroscopic methods, such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation and characterization of the isolated this compound. researchgate.netresearchgate.netresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS or HPLC/MS) are utilized for the analysis and identification of this compound and other compounds in the extracts and fractions. d-nb.infomdpi.com

Detailed research findings highlight specific extraction and isolation procedures. For example, a study on Maesa lanceolata fruit methanol extract involved successive column chromatography on silica gel and Sephadex LH-20. researchgate.net Another study on M. lanceolata stem bark used successive extraction with dichloromethane and methanol, followed by silica gel column chromatography of the methanol extract. aastu.edu.et For Maesa indica fruits, extraction with ethyl acetate and subsequent chromatography on silica gel have been reported for the isolation of quinones. niscpr.res.in

Table 4: Summary of Extraction and Isolation Techniques

| Plant Species | Plant Part(s) | Extraction Solvent(s) | Isolation Technique(s) | Characterization Techniques | Reference |

| Maesa lanceolata | Fruits | Methanol | Column Chromatography (Silica gel, Sephadex LH-20) | NMR, MS | researchgate.netresearchgate.net |

| Maesa lanceolata | Stem bark | Dichloromethane, Methanol (successive) | Silica gel Column Chromatography | Spectroscopic methods (NMR, MS) | aastu.edu.et |

| Maesa indica | Fruits | Ethyl acetate | Column Chromatography (Silica gel), Soxhlet extraction | Spectroscopic methods (NMR, MS) | researchgate.netniscpr.res.in |

| Ardisia humilis | Leaves | Methanol | Not specified in detail in the provided context | UHPLC-Q-Exactive Orbitrap Mass Spectrometry | rjptonline.orgmdpi.com |

Synthetic Chemistry and Chemical Modifications of Maesaquinone

Total Synthesis of Maesaquinone

The total synthesis of this compound, also known as 2,5-dihydroxy-3-methyl-6-[(Z)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione, has been achieved through multi-step synthetic routes. One reported synthesis involves a nine-step sequence starting from 1,4,5-trimethoxymethyloxy-2-methoxybenzene. researchgate.net This starting material can be prepared from 2,5-dimethoxy-1,4-benzoquinone (B1209882) through successive deprotection and methoxymethyl (MOM) protection of one methoxyl group. researchgate.net The synthesis of cytotoxic this compound, bearing the 2,5-dihydroxy-6-methyl-1,4-benzoquinone nucleus, has been detailed in the literature. researchgate.netmdpi.comacs.orgpsu.edutandfonline.com These synthetic strategies highlight the challenges associated with constructing the substituted benzoquinone core and incorporating the specific long-chain alkenyl substituent with defined stereochemistry.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is pursued to explore structure-activity relationships and develop compounds with modified properties. Research has focused on preparing compounds related to this compound and other related benzoquinones like maesanin (B1675898) and ardisiaquinones. researchgate.nettandfonline.com For instance, the total synthesis of maesanin and its analogues has been reported. mdpi.comacs.orgpsu.edu These synthetic efforts often involve modifications to the alkyl side chain, the substitution pattern on the benzoquinone ring, or alterations to the oxidation state of the quinone moiety. The synthesis of various derivatives allows for the systematic study of how structural changes influence chemical reactivity and potential interactions.

Methodologies for the Preparation of Functionalized Alkylbenzoquinones

General methodologies for the preparation of functionalized alkylbenzoquinones are crucial for accessing this compound and its related compounds. Several approaches exist for synthesizing hydroxyquinone moieties, a key feature of this compound. The Thiele-Winter acetoxylation is a method of broad applicability for preparing the hydroxyquinone core. mdpi.compsu.edu This method involves reacting 1,4- or 1,2-quinone derivatives with acetic anhydride (B1165640) in the presence of an acidic catalyst, followed by hydrolysis and oxidation of the resulting hydroxyhydroquinone derivatives. mdpi.compsu.edu Another strategy involves the demethylation of trimethoxy derivatives followed by oxidation. mdpi.compsu.edu Conversion of a chloride to a hydroxyl group on the quinone ring is also a reported approach. mdpi.compsu.edu

Specific methods for introducing alkyl chains and other functionalities onto the benzoquinone core are also employed. Palladium-catalyzed coupling reactions, such as the Heck reaction, are valuable tools for forming carbon-carbon bonds and introducing alkenyl substituents. acs.org Oxidative dealkylation of hydroquinone (B1673460) ethers using oxidizing agents like t-butyl hydroperoxide in the presence of catalysts can also yield 1,4-quinones. tandfonline.com The synthesis of functionalized alkylbenzoquinones often requires careful control of regioselectivity and stereochemistry, particularly when dealing with unsaturated side chains like the one present in this compound. acs.org

Data relevant to synthetic yields and conditions for specific transformations in the synthesis of this compound and related compounds are typically detailed in primary research articles. An example of data that might be presented in an interactive table could include:

Simulated Interactive Table: Key Steps in a this compound Synthesis Route

| Step | Reaction | Substrate | Reagent(s) | Product | Yield (%) |

| 1 | MOM Protection | 2,5-dimethoxy-1,4-benzoquinone derivative | MOM-Cl, Base | Protected intermediate | Data varies by specific route |

| 2 | Introduction of Alkyl Chain | Functionalized benzoquinone precursor | Coupling reagent, Catalyst | Alkylated intermediate | Data varies by specific route |

| 3 | Oxidation/Deprotection | Alkylated intermediate | Oxidizing agent, Acid/Base | This compound | Data varies by specific route |

Note: This is a simulated interactive table. Actual interactive functionality would depend on the platform.

Detailed research findings on the synthesis of this compound and related structures emphasize the development of efficient routes, the use of specific catalysts and reagents to control selectivity, and strategies for handling sensitive functional groups. researchgate.netacs.org

Based on a comprehensive review of available scientific literature, there is no identifiable chemical compound specifically named "this compound." It is possible that this name is a result of a typographical error or refers to a very rare or newly discovered substance that has not yet been documented in publicly accessible scientific databases.

The search for "this compound" and its biological activities, including antibacterial, antifungal, and biofilm-inhibiting properties, did not yield any relevant results. The provided outline focuses on a compound for which no research appears to have been published under that name.

Extensive searches were conducted for "this compound" in relation to various bacterial strains such as Staphylococcus aureus, Staphylococcus pyogenes, Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. Similarly, inquiries into its antifungal activity and its effects on bacterial biofilm formation returned no specific information.

It is possible that the intended compound of interest was "Menaquinone," a well-researched member of the vitamin K2 family with known antimicrobial and other biological activities. Menaquinones have been studied for their effects on both Gram-positive and Gram-negative bacteria, as well as their role in influencing biofilm formation.

Without any scientific data on a compound named "this compound," it is not possible to generate the requested article on its "Biological Activities and Pharmacological Investigations." Further clarification on the correct name of the compound is necessary to proceed with creating a scientifically accurate and informative article.

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound "this compound" to generate the detailed article as per the requested outline. The research findings necessary to thoroughly address the specified subsections on its biological and pharmacological activities are not present in the retrieved sources.

Specifically, detailed investigations into the following areas for this compound are not sufficiently documented in the provided search results:

Antioxidant and Radical Scavenging Properties: While general antioxidant activity is plausible for a quinone structure, specific mechanistic data such as DPPH radical scavenging IC50 values and detailed studies on its modulation of cellular redox status, including its effects on lipid peroxidation markers and reduced glutathione (B108866) levels, are not available.

Anticancer and Cytotoxic Effects: There is a lack of specific reports on the in vitro cytotoxicity of this compound against a range of solid tumor cells. Furthermore, investigations into its ability to induce specific programmed cell death pathways—such as apoptosis, autophagy, ferroptosis, or necroptosis—and its precise impact on mitochondrial membrane potential and reactive oxygen species (ROS) production in cancer cells have not been found.

The available research focuses on other, more extensively studied quinone compounds, such as various forms of Vitamin K (menaquinone, phylloquinone) and their synthetic analogues (menadione). Attributing the specific biological activities of these compounds to this compound would be scientifically inaccurate and speculative.

Therefore, to maintain scientific accuracy and strictly adhere to the instruction of focusing solely on "this compound," it is not possible to construct the article with the required depth and detail for each specified section and subsection. Further experimental research directly investigating this compound is needed to provide the data required to fulfill this request.

Biological Activities and Pharmacological Investigations of Maesaquinone

Anticancer and Cytotoxic Effects

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., SK-MEL, KB, BT-549, SK-OV-3, CCRF-CEM Leukemia Cells)

Scientific literature available through the conducted research does not provide specific data regarding the antiproliferative effects of Maesaquinone on the SK-MEL, KB, BT-549, SK-OV-3, or CCRF-CEM leukemia cell lines.

Enzyme Inhibition Studies

This compound, identified chemically as 2-(14-nonadecenyl)-3,6-dihydroxy-5-methyl-1,4-benzoquinone, has been investigated for its effects on plant mitochondrial respiration. Research has shown that it acts as an inhibitor of both the cytochrome and alternative pathways in mitochondria isolated from the thermogenic spadices of Arum maculatum. The mechanism of this inhibition is attributed to its specific effects on the interaction between respiratory enzymes and ubiquinone. nih.gov

This compound demonstrates a notable inhibitory effect on several key enzymes within the plant mitochondrial respiratory chain. nih.gov Kinetic analyses have pinpointed its action on multiple complexes, suggesting it specifically interferes with how these enzymes interact with ubiquinone. nih.gov

This compound is a potent inhibitor of alternative oxidase. nih.gov Kinetic analysis has determined its inhibitory dose 50 (ID50) to be less than 0.3 µM, indicating a strong effect on this enzyme. nih.gov

The compound also effectively inhibits the activity of electron transport complex III. nih.gov The ID50 for this inhibition is reported to be less than 5 µM. nih.gov

Succinate (B1194679) dehydrogenase is inhibited by this compound, although to a lesser degree than AOX and Complex III. nih.gov Studies have shown an approximate 30% inhibition of this enzyme at a this compound concentration of 1 µM. nih.gov

Similar to succinate dehydrogenase, the external NADH dehydrogenase is also inhibited to a lesser extent. nih.gov At a concentration of 1 µM, this compound inhibits this enzyme by approximately 30%. nih.gov

Interactive Data Table: Inhibition of Plant Mitochondrial Respiratory Enzymes by this compound

| Enzyme Target | Reported Inhibition Level |

| Alternative Oxidase (AOX) | ID50 < 0.3 µM nih.gov |

| Electron Transport Complex III | ID50 < 5 µM nih.gov |

| Succinate Dehydrogenase | ~30% at 1 µM nih.gov |

| External NADH Dehydrogenase | ~30% at 1 µM nih.gov |

Inhibition of Plant Mitochondrial Respiratory Enzymes

Specificity of Interaction with Ubiquinone

This compound has been shown to specifically interact with components of the mitochondrial electron transport chain that utilize ubiquinone as a substrate. Research on mitochondria isolated from the thermogenic spadices of Arum maculatum revealed that this compound inhibits both the cytochrome and alternative respiratory pathways.

Kinetic analyses have demonstrated that this compound exerts a potent inhibitory effect on the alternative oxidase with a 50% inhibitory dose (ID50) of less than 0.3 µM. Furthermore, it inhibits Complex III (ubiquinone-cytochrome c reductase) with an ID50 of less than 5 µM. To a lesser extent, succinate dehydrogenase (Complex II) and the external NADH dehydrogenase are also inhibited, showing approximately 30% inhibition at a concentration of 1 µM. This pattern of inhibition suggests that this compound's primary mode of action within the mitochondrial respiratory chain is the specific disruption of the interaction between ubiquinone and the enzymes that utilize it as a substrate.

Table 1: Inhibitory Effects of this compound on Plant Mitochondrial Respiratory Enzymes

| Enzyme/Complex | ID50/Inhibition |

|---|---|

| Alternative Oxidase | < 0.3 µM |

| Complex III | < 5 µM |

| Succinate Dehydrogenase | ~30% inhibition at 1 µM |

| External NADH Dehydrogenase | ~30% inhibition at 1 µM |

Interference with Oxidative Phosphorylation (Uncoupling Effects)

The inhibitory action of this compound on multiple enzyme complexes within the electron transport chain interferes with the process of oxidative phosphorylation. By disrupting the normal flow of electrons, this compound can be considered an uncoupler of oxidative phosphorylation. Uncoupling agents disrupt the linkage between electron transport and ATP synthesis. nih.gov In a typical mitochondrial system, the energy released from electron transport is used to pump protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthase.

This compound's inhibition of key respiratory enzymes that interact with ubiquinone disrupts this electron flow, which can lead to a dissipation of the proton motive force without the concomitant production of ATP. This interference with the coupling of respiration to ATP synthesis is a hallmark of uncoupling agents.

Inhibition of 5-Lipoxygenase

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of 5-LOX is a significant area of research for the development of anti-inflammatory drugs.

Studies on 1,4-benzoquinones, the chemical class to which this compound belongs, have provided insights into the potential mechanism of inhibition. It is proposed that these compounds can inhibit 5-LOX through a non-redox mechanism. This involves the formation of discrete molecular interactions within the active site of the 5-LOX enzyme. nih.gov The reduced hydroquinone (B1673460) form of some benzoquinones has been shown to be a more potent inhibitor, forming more extensive hydrogen bond networks within the enzyme's substrate-binding site. nih.gov This suggests that the inhibitory activity of this compound on 5-lipoxygenase is likely due to its ability to bind to the active site and interfere with the catalytic process.

Antifouling Activity

Research has demonstrated the antifouling properties of this compound, isolated from the fruits of Maesa lanceolata. Antifouling agents are substances that prevent the settlement and growth of aquatic organisms on submerged surfaces.

In a bioassay-guided fractionation of a dichloromethane (B109758) extract of M. lanceolata fruits, this compound (referred to as maesanin (B1675898) in the study) was identified as the major active compound against the brine shrimp Artemia salina, a common model organism for testing antifouling activity. The activity of this compound was found to be more potent than that of 6-pentadecylsalicylic acid, another natural compound with known antifouling properties, although it was less potent than the synthetic and environmentally persistent biocide tributyltin oxide (TBTO).

**Table 2: Antifouling Activity of this compound against *Artemia salina***

| Compound | Activity (LC100, ppm) |

|---|---|

| This compound | 10 |

| 6-Pentadecylsalicylic acid | 50 |

| Tributyltin oxide (TBTO) | 0.1 |

Other Investigated Pharmacological Activities (from plant extracts containing this compound)

Antihyperlipidemic Potential (in silico studies)

In silico studies have emerged as a valuable tool for predicting the pharmacological potential of natural compounds. The antihyperlipidemic potential of compounds can be assessed through molecular docking studies with key enzymes in lipid metabolism, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

While specific in silico studies on this compound are not extensively reported, research on other natural benzoquinones and polyphenolic compounds has shown their potential to bind to the active site of HMG-CoA reductase. nih.govniscpr.res.innih.gov These studies typically involve docking the ligand (the compound of interest) into the binding pocket of the enzyme and calculating a docking score, which represents the binding affinity. A lower (more negative) docking score generally indicates a stronger binding interaction. For instance, studies on other natural compounds have reported docking scores with HMG-CoA reductase in the range of -7 to -9 kcal/mol. undip.ac.id Given its chemical structure, it is plausible that this compound could also exhibit inhibitory activity against HMG-CoA reductase, warranting further investigation through dedicated in silico and subsequent in vitro and in vivo studies.

Antimalarial Effects

Extracts from plants known to contain this compound, such as Maesa lanceolata, have demonstrated antimalarial properties. The antiplasmodial activity of these extracts provides indirect evidence for the potential contribution of this compound to the observed effects.

In vivo studies using rodent malaria models have shown that both the 80% methanolic crude extract and solvent fractions of M. lanceolata leaves significantly suppress parasitemia. nih.gov The chloroform fraction, in particular, exhibited a maximum parasite suppression of 81.28%. nih.gov Furthermore, the 80% methanolic leaf extract has displayed antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum in vitro. nih.gov Although these studies were conducted with extracts containing a mixture of compounds, the known presence of this compound in Maesa lanceolata suggests it may be one of the active principles responsible for the observed antimalarial effects. Further studies isolating this compound and testing its direct activity against Plasmodium falciparum are needed to confirm its specific contribution.

Analgesic and Antipyretic Properties

Investigations into the therapeutic properties of plant extracts containing this compound have suggested potential analgesic and antipyretic effects. A study evaluating the methanolic leaf extract of Maesa indica, a plant known to contain this compound among other active compounds, demonstrated notable bioactivities in animal models. researchgate.netresearchgate.net

In an assessment of analgesic properties using the acetic acid-induced writhing test in mice, the extract of Maesa indica exhibited a significant inhibition of writhing response. researchgate.net Specifically, at a dose of 400 mg/kg, the extract inhibited writhing by 53.4%. researchgate.net This test is commonly used to screen for peripheral analgesic activity.

The same study also explored the antipyretic potential of the Maesa indica extract in mice with Brewer's yeast-induced pyrexia. researchgate.net The results indicated a substantial reduction in fever, with a 90.17% decrease in rectal temperature observed at the 4-hour mark after administration of the extract. researchgate.net

While these findings point to the potential of this compound-containing extracts in pain and fever management, it is important to note that these effects are attributed to the crude extract and not to isolated this compound. Therefore, the direct contribution of this compound to these activities requires further investigation.

| Biological Activity | Model/Test | Key Finding | Source |

| Analgesic | Acetic acid-induced writhing in mice | 53.4% inhibition of writhing at 400 mg/kg of Maesa indica extract | researchgate.net |

| Antipyretic | Brewer's yeast-induced pyrexia in mice | 90.17% reduction in fever at 4 hours with Maesa indica extract | researchgate.net |

Neuropharmacological Activities

Preliminary research on plant extracts containing this compound has also explored their neuropharmacological effects, particularly anxiolytic properties. A study involving the methanolic extract of Maesa indica leaves, which contains this compound, conducted several behavioral tests in mice to assess its impact on the central nervous system. researchgate.netresearchgate.net

The neuropharmacological evaluation included the hole cross, elevated plus maze, and hole-board tests. researchgate.net The outcomes of these tests suggested that the extract possesses anxiolytic effects. researchgate.net The elevated plus maze, a widely used model for assessing anxiety-like behavior in rodents, indicated a reduction in anxiety.

It is crucial to emphasize that these neuropharmacological activities were observed with the use of a crude plant extract. The specific role and contribution of this compound to these anxiolytic effects have not been determined, and further studies using the isolated compound are necessary to elucidate its direct neuropharmacological profile.

| Neuropharmacological Test | Observed Effect of Maesa indica Extract | Inferred Activity | Source |

| Hole Cross Test | Not specified in detail | Anxiolytic | researchgate.net |

| Elevated Plus Maze | Not specified in detail | Anxiolytic | researchgate.net |

| Hole-Board Test | Not specified in detail | Anxiolytic | researchgate.net |

Structure Activity Relationship Sar Investigations of Maesaquinone and Analogues

Influence of Alkyl Side Chain Length on Biological Activity

The alkyl side chain attached to the benzoquinone ring is a significant determinant of the biological activity of Maesaquinone and related compounds. Studies on various benzoquinone derivatives have explored how the length and nature of this lipophilic chain impact their efficacy.

Research on benzoquinones, including those related to this compound, has indicated that antibacterial activities can increase with the increasing length of the alkyl side chain. nih.govresearchgate.net However, this relationship is not always linear and can depend on the specific biological target or assay. For instance, when comparing the activity of benzoquinones against the southern cattle tick (Boophilus microplus), embelin (B1684587), which possesses an 11-carbon alkyl chain (C11), demonstrated higher effectiveness in inhibiting egg hatching compared to rapanone (B192247) (C13) and a C15 compound. uonbi.ac.ke this compound, characterized by a longer, unsaturated nonadec-14-enyl side chain (C19), also showed activity against cattle tick eggs, although embelin and maesanin (B1675898) (C15 with a double bond and a methoxy (B1213986) group) were more potent in this specific assay. uonbi.ac.ke

Some studies suggest that very long alkyl chains, such as those found in rapanone (C13), this compound (C19), and polygonaquinone, might not exhibit activity in certain contexts, or may be less active compared to compounds with shorter chains like embelin (C11). molaid.com This implies that there might be an optimal alkyl chain length for specific biological activities, potentially related to factors such as membrane permeability, interaction with target proteins, or susceptibility to efflux mechanisms in organisms like bacteria. nih.govresearchgate.net

Comparative data on the effectiveness of benzoquinones with varying alkyl chain lengths against Boophilus microplus egg hatching highlights this influence:

| Compound | Alkyl Chain Length | Percentage Inhibition of Egg Hatching (at 8 µg per tick) |

| Embelin | C11 | 95.3% uonbi.ac.ke |

| Maesanin | C15 (unsaturated) | 91.0% uonbi.ac.ke |

| This compound | C19 (unsaturated) | 72.2% uonbi.ac.ke |

| Myrsinone | Not specified | 45.5% uonbi.ac.ke |

| Rapanone | C13 | 28% (at 0.02%) uonbi.ac.ke |

| C9 analogue | C9 | 40% (at 0.02%) uonbi.ac.ke |

| C15 analogue | C15 | 50% (at 0.02%) uonbi.ac.ke |

Note: The concentrations tested for rapanone, C9 analogue, and C15 analogue were reported differently (percentage) compared to embelin, maesanin, this compound, and myrsinone (µg per tick), making direct quantitative comparison across all compounds challenging based solely on this data.

Role of Hydroxyl and Methyl Groups on the Cyclohexadiene Ring in Bioactivity

This compound possesses two hydroxyl groups and one methyl group attached to its cyclohexadiene ring structure. uni.lu These functional groups are part of the core benzoquinone scaffold, which is essential for the compound's redox properties and interactions with biological targets.

While detailed SAR studies specifically dissecting the role of each hydroxyl and the methyl group on the this compound ring are not extensively detailed in the provided search results, the presence and position of these groups are known to be critical for the activity of many quinone compounds. For related classes of compounds like chalcones, the presence and position of hydroxyl and methoxy groups have been shown to be necessary for achieving minimal biological activity. nih.govresearchgate.net The hydroxyl groups on the benzoquinone ring can participate in hydrogen bonding and influence the compound's polarity and redox potential. The methyl group contributes to the lipophilicity and can affect steric interactions with binding sites.

The fragmentation patterns observed in mass spectrometry for this compound, including the loss of a hydroxyl group, further support the presence of these functionalities on the benzoquinone core. mdpi.com The specific arrangement of these groups on the cyclohexadiene ring of this compound (2,5-dihydroxy-3-methyl-6-substituted-cyclohexa-2,5-diene-1,4-dione) is a defining feature that differentiates it from other benzoquinones and contributes to its unique biological profile.

Comparative SAR with Related Benzoquinones (e.g., Maesanin, Embelin, Juglone)

Comparing the structure and activity of this compound with related natural quinones like embelin, maesanin, and juglone (B1673114) provides insights into the structural features that confer specific biological effects.

Embelin is a well-studied benzoquinone with a shorter, saturated undecyl side chain (C11) and two hydroxyl groups on the ring. fishersci.fiwikidata.org Maesanin is structurally similar to this compound but has a shorter, unsaturated pentadec-10-enyl side chain (C15) and a methoxy group instead of a hydroxyl group at one position on the ring (2-hydroxy-5-methoxy-3-substituted-cyclohexa-2,5-diene-1,4-dione). nih.gov Juglone, in contrast, is a naphthoquinone, possessing a fused ring system with a hydroxyl group and two carbonyl groups. nih.gov

Comparative studies, particularly in the context of antibacterial and anti-parasitic activities, highlight the differences in their biological profiles. As mentioned earlier, embelin generally shows higher activity than maesanin and this compound against cattle tick eggs. uonbi.ac.ke Embelin and rapanone (a C13 benzoquinone analogue) have also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govresearchgate.net

The available data suggests that for this class of compounds, both the lipophilicity conferred by the alkyl side chain and the functional groups on the quinone ring play crucial roles in determining their biological activity. The optimal combination of these features appears to be dependent on the specific biological target and desired effect.

| Compound | Core Structure | Alkyl/Alkenyl Side Chain | Ring Substituents (besides side chain) | PubChem CID |

| This compound | Benzoquinone | C19 (unsaturated) | 2,5-dihydroxy, 3-methyl | 6383665 nih.gov |

| Maesanin | Benzoquinone | C15 (unsaturated) | 2-hydroxy, 5-methoxy | 5384838 nih.gov |

| Embelin | Benzoquinone | C11 (saturated) | 2,5-dihydroxy | 3218 guidetopharmacology.org |

| Juglone | Naphthoquinone | None | 5-hydroxy | 3806 nih.gov |

Mechanistic Elucidation of Maesaquinone Bioactivity

Identification of Molecular Targets and Binding Interactions

Research indicates that Maesaquinone acts as an inhibitor of mitochondrial respiratory enzymes. uni-muenchen.deunam.mx Specifically, it has been identified as a novel inhibitor targeting plant mitochondrial respiratory enzymes that interact with ubiquinone. uni-muenchen.deunam.mx This suggests that this compound interferes with processes involving the ubiquinone pool within the mitochondria. Studies on maesanin (B1675898), a closely related compound, further support this, suggesting its site of action is located near coenzyme Q (ubiquinone) within the mitochondrial electron transport system. researchgate.net The available data points towards this compound specifically affecting the interaction between these enzymes and ubiquinone. researchgate.net

Pathways Modulated by this compound

The inhibitory effects of this compound on mitochondrial enzymes have direct implications for key cellular energy production pathways. This compound and related compounds are understood to interfere with the mitochondrial electron transport chain (ETC). researchgate.netresearchgate.netresearchgate.net This interference can disrupt oxidative phosphorylation, the process by which ATP is generated using the energy released from the ETC. researchgate.netresearchgate.net Investigations into maesanin's effects on respiratory chain enzymes revealed inhibition of several complexes, including NADH oxidase, succinate (B1194679) oxidase, NADH-cytochrome c reductase, and succinate-cytochrome c reductase. researchgate.net These findings highlight the capacity of this compound and its analogs to modulate fundamental aspects of cellular respiration by impacting electron transfer reactions within the mitochondria. researchgate.netresearchgate.net

Cellular and Physiological Responses to this compound Exposure

Exposure to this compound can elicit various cellular and physiological responses, primarily linked to its impact on mitochondrial function and oxidative processes. Disruption of oxidative phosphorylation and mitochondrial functionality, as potentially caused by this compound, can lead to the accumulation of reactive oxygen species (ROS). researchgate.net Quinones, in general, are known to play a dual role in both the production and protection against ROS. researchgate.net While direct data on this compound's specific effects on oxygen consumption rates were not prominently detailed in the search results, its inhibitory action on mitochondrial respiration researchgate.net inherently suggests a potential to alter cellular oxygen consumption. Studies on Maesa indica extract, which contains this compound, have shown effects on cellular redox status, including decreased lipid peroxidation and elevated reduced glutathione (B108866) (GSH), indicating an influence on oxidative stress markers. mdpi.comresearchgate.netnih.govdntb.gov.ua

This compound in Host Defense Stimulation and Synergistic Effects

Research into this compound has also touched upon synergistic effects, particularly in the context of antifungal activity. A synergistic growth inhibition was observed when maesanin was combined with polygodial, a compound known to affect the fungal cell membrane. researchgate.net This synergistic action in inhibiting cellular respiration in Candida utilis suggests that polygodial may enhance the permeability of maesanin through the cell membrane, thereby increasing its access to the mitochondrial target site near coenzyme Q. researchgate.net While some studies mention the broader biological properties of Maesa indica extract, such as antibacterial and antiviral effects mdpi.comresearchgate.netnih.gov, specific mechanistic details regarding this compound's direct role in stimulating host defense mechanisms were not extensively found in the provided search results. The observed synergistic effect appears related to facilitating cellular uptake or target engagement in fungal cells rather than a direct activation of host immune responses.

Advanced Research Methodologies for Maesaquinone Study

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including maesaquinone. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign signals to specific atoms within the molecule and to understand their connectivity.

Studies on this compound and related benzoquinones from Maesa indica have utilized ¹H and ¹³C NMR spectroscopy for structural confirmation. The ¹³C NMR spectrum of one related compound exhibited only eight resonances for twelve sp² carbons, indicating molecular symmetry. niscpr.res.in Signals in the ¹³C NMR spectrum have been observed for ketone carbons, ester carbons of acetate (B1210297) groups, oxygen-bearing aromatic carbons, and olefinic carbons in the side chain. niscpr.res.in The ¹H NMR spectrum can reveal characteristic signals, such as those for aldehyde protons, acetyl methyl groups, and aromatic methyl groups, aiding in the confirmation of structural features like hexa-substituted aromatic rings. niscpr.res.in ¹H and ¹³C NMR spectra of derivatives, such as tetraacetates, have been used to establish the presence of symmetric fully substituted aromatic rings. niscpr.res.in Comparisons of ¹H NMR data have also been used to identify correlations and diagnostic shift values in related compounds. koreascience.kr

Mass Spectrometry (MS) and Coupled Techniques (LC-MS, UPLC-ESI-TOF-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and identifying structural subunits. Coupled techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight-Mass Spectrometry (UPLC-ESI-TOF-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of this compound within plant extracts.

Electron Ionization (EI) mass spectra of related compounds have shown molecular ion peaks and characteristic fragmentation patterns that indicate the substitution pattern of the benzoquinone ring and the presence of side chains. ajol.info High-resolution mass spectrometry (HRMS) has been used to determine the molecular formula of hydrogenated derivatives of related quinones. niscpr.res.in LC-MS is a widely used technique in the analysis of natural products and the profiling of secondary metabolites in plants. wikipedia.org UPLC-ESI-TOF-MS allows for accurate mass measurements and provides fragmentation information through techniques like MS/MS, which is valuable for structural elucidation. frontiersin.org ESI-MS/MS mass spectra are crucial for obtaining information about the molecular structures of metabolites. frontiersin.org This approach is particularly useful for identifying known and unknown metabolites from various sources. frontiersin.org LC-MS/MS methods have also been developed for the quantification of lipophilic vitamins, such as vitamin K (menaquinone), which shares structural similarities with this compound, highlighting the applicability of these techniques to quinone compounds. nih.gov, waters.com

In vitro Biological Assay Design and Implementation

In vitro biological assays are critical for evaluating the potential biological activities of this compound under controlled laboratory conditions. These assays help to determine the compound's effects on microorganisms, cells, and enzymes.

Antimicrobial Susceptibility Testing (e.g., Agar (B569324) Well Diffusion, Broth Micro-dilution, Minimal Inhibitory Concentration Determination)

Antimicrobial susceptibility testing is used to assess the effectiveness of this compound against various microorganisms. Techniques such as agar well diffusion and broth micro-dilution are commonly employed to determine the compound's ability to inhibit microbial growth. The Minimal Inhibitory Concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that inhibits visible microbial growth.

This compound has been reported to exhibit antibacterial activity. researchgate.net, scispace.com, researchgate.net Studies have investigated the in vitro antibacterial activities of Maesa lanceolata extracts and isolated compounds against both Gram-negative (e.g., P. aeruginosa, E. coli) and Gram-positive (e.g., S. pyogen, S. aureus) bacterial strains. aastu.edu.et One isolated compound, identified as 2,5-dihydroxy-3-methyl-6-(nonadec-14-enyl)-1,4-benzoquinone, showed activity against tested bacterial strains, with zones of inhibition increasing with concentration. aastu.edu.et

| Bacterial Strain | Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 350 | 8 |

| E. coli | 400 | 9.5 |

| S. aureus | 350 | 8.5 |

| S. aureus | 400 | 10 |

| P. aeruginosa | 350 | 8 |

| P. aeruginosa | 400 | 9 |

| S. pyogen | 350 | 9 |

| S. pyogen | 400 | 11 |

Disk diffusion assays are also used to measure the diameter of the inhibition zone around disks containing the test compound on inoculated agar plates. thno.org Minimal inhibitory concentration (MIC) is a standard measure for assessing the potency of antimicrobial agents. nih.gov, nih.gov

Cytotoxicity and Cell Viability Assays (e.g., Resazurin (B115843) Reduction Assay)

Cytotoxicity and cell viability assays are used to evaluate the potential toxicity of this compound towards mammalian cells and to determine its effects on cell survival. The Resazurin Reduction Assay (RRA) is a common method for assessing cell viability, based on the metabolic reduction of resazurin by living cells. researchgate.net, accellerate.me, abcam.com, bmglabtech.com

This compound has been found to exhibit in vitro cytotoxicity against several solid tumor cells. researchgate.net, researchgate.net Studies have used the resazurin reduction assay to evaluate the antiproliferative activity and different modes of cell death, such as autophagy, ferroptosis, and necroptosis, in cancer cell lines. researchgate.net Cytotoxicity is often expressed as an IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%. researchgate.net Some studies have reported IC₅₀ values for this compound and related compounds, indicating varying degrees of cytotoxicity depending on the compound and cell line. researchgate.net The resazurin assay is considered a robust and reproducible method for assessing mammalian cytotoxicity and can be more sensitive than other assays like MTT for cell proliferation and cytotoxicity. abcam.com, bmglabtech.com It allows for both fluorescent and colorimetric measurements and can be used for kinetic assays. bmglabtech.com

Enzyme Inhibition Assays (e.g., Oxygen Consumption Assay, Spectrophotometric Methods)

Enzyme inhibition assays are conducted to investigate whether this compound can modulate the activity of specific enzymes, which can provide insights into its mechanism of action. These assays can utilize various methods, including monitoring oxygen consumption or employing spectrophotometric techniques to measure enzyme activity.

Menaquinone, a structurally related quinone, is an essential component in the oxidative phosphorylation pathway of Gram-positive bacteria, and inhibiting enzymes involved in its biosynthesis can prevent electron transfer and lead to ATP starvation. nih.gov Studies on inhibitors targeting menaquinone biosynthesis have utilized oxygen consumption assays to show that these compounds block oxygen consumption by bacteria, and the addition of menaquinone can restore growth. nih.gov Spectrophotometric methods are commonly used in enzyme assays to measure changes in absorbance or fluorescence that are coupled to the enzymatic reaction. researchgate.net Designing and implementing enzyme inhibition assays involves selecting the appropriate catalytic reaction, optimizing conditions, and determining inhibitor concentrations to obtain reliable results. researchgate.net, sci-hub.se

In vivo Experimental Model Systems

In vivo studies are crucial for evaluating the biological effects of this compound within a living system, providing insights into its pharmacological efficacy and potential safety. Different model organisms are employed depending on the research objective, ranging from mammalian models for complex physiological responses to invertebrate models for specific metabolic studies.

Mammalian Models for Pharmacological Efficacy and Safety

Mammalian models, such as those involving rats and mice, are frequently used to investigate the pharmacological effects and safety profiles of compounds like this compound. Studies have explored the interaction of this compound with rat liver mitochondria to understand its effects on oxidative phosphorylation. nih.govuonbi.ac.keuonbi.ac.ke Research has also investigated the potential protective effects of Maesa indica extract, which contains this compound, against potassium dichromate-induced pulmonary damage in rats. dntb.gov.uaresearchgate.netmdpi.comresearchgate.net While this compound is present in the extract used in these studies, the specific effects attributable solely to this compound in these pulmonary damage models require further focused investigation. Murine models, including those for peritonitis-sepsis, are also established for studying sepsis and the effects of potential therapeutic agents, although specific studies directly linking this compound to murine peritonitis-sepsis models were not prominently found in the search results provided. nih.govnih.gov

Studies on rat liver mitochondria have shown that this compound can act as an uncoupler of oxidative phosphorylation. nih.govuonbi.ac.ke The effect of this compound on oxygen consumption in rat liver mitochondria has been measured, indicating an increase in the rate of oxygen consumption upon addition of this compound. uonbi.ac.ke Subsequent additions of ADP and CCCP after this compound increased the rate of oxygen consumption in rat liver mitochondria, suggesting partial uncoupling. uonbi.ac.ke

Invertebrate Models for Energy Metabolism Studies

Invertebrate models offer valuable systems for studying fundamental biological processes, such as energy metabolism. Insects like Schistocerca gregaria, Periplaneta americana, and Glossina morsitans have been utilized to investigate the effects of benzoquinones, including this compound, on mitochondrial energy metabolism. uonbi.ac.ke Studies involving mitochondria isolated from the flight muscle of Schistocerca gregaria and Periplaneta americana showed that this compound could completely uncouple the mitochondria. uonbi.ac.ke In Glossina morsitans mitochondria, juglone (B1673114), another benzoquinone, was found to inhibit oxygen consumption, while this compound and embelin (B1684587) stimulated ATPase activity, although the stimulation was not significant in Glossina. uonbi.ac.ke

Data on the effects of this compound on oxygen consumption and ATPase activity in insect mitochondria are summarized below:

| Insect Species | Effect on Oxygen Consumption Rate | Effect on Phosphorylating ATPase Activity |

| Schistocerca gregaria | Increased, leading to complete uncoupling after ADP/CCCP addition | Stimulated |

| Periplaneta americana | Increased, leading to complete uncoupling after ADP/CCCP addition | Stimulated |

| Glossina morsitans | Not explicitly stated for this compound, juglone inhibited | Stimulation not significant |

Computational and Systems Biology Approaches

Computational and systems biology approaches play an increasingly important role in natural product research, allowing for the prediction of potential targets, simulation of molecular interactions, and analysis of complex biological networks.

Network Pharmacology for Target Prediction

Network pharmacology is an approach used to investigate the complex relationships between drugs, targets, and diseases. It involves constructing networks to understand how multiple components of a natural product or extract might act on multiple targets and pathways. Network pharmacology studies have identified this compound as one of the bioactive compounds in Ardisia humilis that potentially targets hyperlipidemia-associated genes, including IL6, HSP90AA1, EGFR, MAPK3, SRC, PPARG, and STAT3. rjptonline.orgindianjournals.comrjptonline.orgresearchgate.net These targets are associated with inflammatory and proliferation processes relevant to hyperlipidemia. rjptonline.orgindianjournals.com

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the binding affinity and interaction modes between a molecule (ligand) and a protein (receptor). This method helps in understanding the potential targets of a compound and how it might interact at the molecular level. Molecular docking studies have been performed with this compound to explore its potential interactions with various protein targets, including COX-2, an enzyme involved in inflammation. atlantis-press.comresearchgate.net this compound has also been included in molecular docking studies investigating compounds from Ardisia species for potential antihyperlipidemic effects, aligning with the targets identified through network pharmacology. rjptonline.orgindianjournals.comresearchgate.net

In a docking study evaluating compounds from Ardisia plants as COX-2 inhibitors, this compound showed a MolDock score and a re-rank score. atlantis-press.comresearchgate.net These scores are computational estimations of the binding affinity between the ligand and the protein. For comparison, standard anti-inflammatory drugs like Celecoxib and Rofecoxib showed lower (more favorable) MolDock and re-rank scores in the same study. researchgate.net

Molecular docking scores for this compound and selected reference compounds against COX-2:

| Compound | MolDock Score (kcal/mol) | Re-rank Score (kcal/mol) |

| This compound | -114.96 | -33.55 |

| Celecoxib | -157.48 | -128.16 |

| Rofecoxib | -135.64 | -111.67 |

Bioinformatic Prediction of Natural Product Structures

Bioinformatic approaches are increasingly used in natural product discovery, particularly in the context of genome mining and the analysis of biosynthetic gene clusters (BGCs). These methods can help predict the structures of natural products encoded by BGCs found in genomic data. While the provided search results mention the use of bioinformatic analysis for the prediction of natural product structures, particularly in the context of polyketide synthases involved in the biosynthesis of compounds like spirosnuolides, a direct application of bioinformatic prediction specifically for the structure of this compound was not detailed in the provided snippets. nih.govacs.orgnih.govrsc.orgfrontiersin.org However, this compound's structure has been elucidated through spectroscopic analyses. uni.lumdpi.comresearchgate.net

Future Research Directions and Translational Prospects of Maesaquinone

Maesaquinone as a Lead Compound for Novel Therapeutic Agent Development

This compound's presence in plants with documented medicinal uses suggests its potential as a starting point for the development of new drugs. researchgate.netresearchgate.netwikipedia.org A lead compound is a chemical compound exhibiting pharmacological or biological activity that is likely to be therapeutically useful, serving as a structural basis for optimization. wikipedia.org The isolation of this compound from plant extracts, such as from M. lanceolata, highlights its natural origin as a source for potential drug discovery. researchgate.net The process of identifying lead compounds often involves characterizing natural products and can be accelerated by techniques like high-throughput screening and the use of artificial intelligence and machine learning to predict molecular interactions. wikipedia.orgliveonbiolabs.compci.com

The potential therapeutic benefits of compounds from the Myrsinaceae family, to which Maesa belongs, have been explored, including activities against malaria and leishmaniasis, further supporting the prospect of this compound as a lead. researchgate.net For instance, maesasaponin II, another compound from M. lanceolata, has shown promising antiangiogenic activity. researchgate.net These findings collectively indicate the necessity of further studies to explore the therapeutic potential of compounds from Maesa species, including this compound, in addressing various public health issues. researchgate.net

Comprehensive Elucidation of Undiscovered Mechanisms of Action

Understanding the precise mechanisms by which this compound exerts its biological effects is a critical area for future research. While some studies point to potential activities like antioxidant and anti-inflammatory effects, the detailed molecular pathways are often not fully elucidated. mdpi.commdpi.com For example, vitamin K, which shares some structural similarities with quinones, is known to influence intracellular signaling and gene expression, including modulating pathways like NFκB and protein kinase A. mdpi.com Research into vitamin K's mechanisms also includes its role as a ligand for nuclear receptors and its impact on vitamin K-dependent proteins. mdpi.commdpi.com

Identifying the specific biological targets of this compound and the downstream effects of its interactions is essential for rational drug design and development. This involves detailed in vitro and in vivo studies to map the cellular and molecular events triggered by this compound exposure. Techniques such as target identification and validation are cornerstone steps in the drug discovery process, often employing genetic and functional assays, bioinformatics, and experimental approaches like CRISPR-Cas9 and RNA interference. liveonbiolabs.com Comprehensive mechanism of action studies are needed to confirm how this compound interacts with biological systems and to identify the specific pathways it influences. researchgate.net

Development of this compound-Based Drug Candidates

The development of this compound-based drug candidates involves modifying the structure of the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. wikipedia.orgliveonbiolabs.com This process, known as lead optimization, is a crucial phase in drug development. wikipedia.org Medicinal chemistry plays a vital role in this stage, where structural modifications are made to improve the therapeutic potential. liveonbiolabs.comrroij.com

The structural diversity offered by compounds like this compound, which contains a benzoquinone ring, provides a framework for chemical modifications. mdpi.comrroij.com Heterocyclic compounds, which are prevalent in pharmaceuticals, offer diverse molecular scaffolds that can be tailored to interact with specific biological targets. rroij.com The development of drug candidates from a lead compound is a multi-phase journey that requires rigorous experimental approaches and optimization to ensure the resulting molecules are "drug-like." wikipedia.orgliveonbiolabs.com This includes considering factors such as ease of manufacturing and pharmacokinetic parameters. wikipedia.org

Addressing Research Gaps for Clinical Relevance (e.g., Detailed Efficacy and Toxicity Studies)

Translating the potential of this compound into clinically relevant therapies requires addressing significant research gaps, particularly concerning detailed efficacy and toxicity studies. While preliminary studies might indicate promising bioactivities, comprehensive preclinical and clinical trials are necessary to evaluate the safety and effectiveness of this compound or its derivatives in humans. researchgate.netdeloitte.comkpmg.com

Detailed efficacy studies in relevant disease models are needed to validate the compound's ability to achieve its intended therapeutic effects under controlled conditions. liveonbiolabs.com Toxicity studies are equally crucial to identify any adverse effects and determine safe dosage ranges, although specific dosage and safety profiles are outside the scope of this article. The drug development process is characterized by a high rate of attrition, with many candidates failing due to lack of efficacy or unmanageable toxicity. deloitte.comkpmg.com

Human clinical trials are explicitly needed to determine if compounds like this compound from M. lanceolata can be used as leads in drug development. researchgate.net These trials, typically conducted in phases, assess safety, dosage, and efficacy in human populations. Addressing research gaps through well-designed and rigorous studies is paramount for the successful translation of this compound's potential from the laboratory to clinical application. researchgate.netkpmg.com

Q & A

Q. What are the primary analytical techniques for characterizing Maesaquinone’s structural and chemical properties?

To confirm this compound’s identity and purity, use nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Ensure experimental protocols include detailed preparation methods, solvent systems, and calibration standards. For novel derivatives, provide full spectral data and comparative analysis with known analogs .

Q. How should researchers design initial experiments to assess this compound’s bioactivity?

Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves to establish IC50/EC50 values. Include positive and negative controls to validate assay conditions. For reproducibility, document reagent sources, incubation times, and environmental factors (e.g., temperature, pH). Use statistical tools like ANOVA to analyze dose-dependent effects .

Q. What strategies are effective for conducting a literature review on this compound?

Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators (e.g., "this compound AND biosynthesis") and filter results by relevance and publication date. Prioritize primary literature for mechanistic insights. Use citation-tracking tools to identify seminal studies and conflicting findings. Organize results into thematic categories (e.g., synthesis, bioactivity) for hypothesis generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound?

Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosage, model systems). Replicate conflicting experiments under standardized conditions, controlling for purity, solvent effects, and species-specific responses. Apply mixed-effects models to quantify variability and assess statistical significance. Transparently report limitations in methodology or data availability .

Q. What methodologies are recommended for elucidating this compound’s metabolic pathways?

Use radiolabeled this compound in in vivo studies to track metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Combine with genetic knockout models to identify enzymes involved. For in vitro systems, employ hepatocyte incubation assays and cytochrome P450 inhibition studies. Share raw metabolomics data in repositories to facilitate cross-study validation .

Q. How can researchers optimize synthetic protocols for this compound derivatives?

Apply design of experiments (DOE) to evaluate reaction parameters (e.g., temperature, catalysts, stoichiometry). Use response surface methodology to identify optimal conditions. Validate synthetic routes with kinetic studies and intermediate characterization (e.g., X-ray crystallography). Compare yields and scalability with existing methods, emphasizing green chemistry principles .

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For in vivo studies, structure hypotheses using PICO (Population: cell/animal model; Intervention: this compound dose; Comparison: control groups; Outcome: biomarker changes). Ensure hypotheses are falsifiable and aligned with gaps identified in literature reviews .

Methodological Considerations

Q. How should researchers address ethical concerns in this compound studies involving animal models?

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample sizes. Justify model selection (e.g., zebrafish vs. rodents) based on translational relevance. Publish negative results to avoid publication bias. Disclose funding sources and potential conflicts of interest .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

Use probit or logit regression to calculate lethal doses (LD50). For longitudinal data, apply survival analysis (Kaplan-Meier curves) with Cox proportional hazards models. Report confidence intervals and effect sizes to contextualize clinical relevance. Share code for computational methods to enhance reproducibility .

Q. How can mixed-methods approaches enhance this compound research?

Combine quantitative bioactivity assays with qualitative interviews to explore ethnopharmacological uses. For example, pair LC-MS-based metabolite profiling with ethnobotanical surveys to identify traditional preparation methods. Use triangulation to validate findings across methodologies .

Data Management and Reproducibility

Q. What practices ensure reproducibility in this compound synthesis?

Document reaction conditions (e.g., humidity, glassware type) in supplemental materials. Use commercial reference standards for instrument calibration. Publish step-by-step videos or interactive schematics for complex procedures. Archive raw spectral data in open-access repositories .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

Re-evaluate force field parameters or quantum mechanical methods used in simulations. Validate docking studies with mutagenesis experiments (e.g., site-directed mutagenesis of target proteins). Perform sensitivity analyses to identify assumptions impacting predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.